1-(4-methoxybenzoyl)pyrrolidine-2-carboxylic Acid
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Overview
Description
1-(4-methoxybenzoyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C13H15NO4 and a molecular weight of 249.27 g/mol . It is also known by its IUPAC name, 1-(4-methoxybenzoyl)proline . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzoyl)pyrrolidine-2-carboxylic acid typically involves the reaction of 4-methoxybenzoyl chloride with pyrrolidine-2-carboxylic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxybenzoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(4-methoxybenzoyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and drug development .
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxybenzoyl)pyrrolidine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
1-(4-methoxybenzoyl)pyrrolidine-2-carboxylate: Similar structure but with an ester group instead of a carboxylic acid group.
Uniqueness
1-(4-methoxybenzoyl)pyrrolidine-2-carboxylic acid is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its versatility and reactivity make it a valuable compound in both research and industrial applications .
Biological Activity
1-(4-Methoxybenzoyl)pyrrolidine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, including antiviral, antibacterial, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a methoxybenzoyl group and a carboxylic acid moiety. This unique structure contributes to its potential biological activities.
Antiviral Activity
Recent studies have demonstrated that compounds containing β-amino acid moieties exhibit promising antiviral properties. For instance, derivatives similar to this compound have shown effectiveness against viruses like the tobacco mosaic virus (TMV) and herpes simplex virus type 1 (HSV-1).
Case Study: Antiviral Efficacy
In a comparative study, various derivatives were evaluated for their antiviral activity. The results indicated that certain compounds exhibited higher antiviral activities than established agents at concentrations as low as 500 μg/mL. For example, two compounds demonstrated curative activities of 56.8% and 55.2% against TMV, showcasing the potential of these derivatives as antiviral agents .
Antibacterial Activity
The antibacterial properties of this compound have also been explored. A range of synthesized pyrazole derivatives, which share structural similarities with the target compound, were tested against Gram-positive and Gram-negative bacterial strains.
Table 1: Antibacterial Activity of Related Compounds
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 16 μg/L |
Compound B | Escherichia coli | 20 μg/L |
Compound C | Bacillus subtilis | 25 μg/L |
These findings suggest that modifications in the chemical structure can enhance antibacterial activity, indicating that this compound may also possess similar properties .
Anti-inflammatory Activity
In addition to its antiviral and antibacterial properties, there is emerging evidence that compounds with similar structures exhibit anti-inflammatory effects. The introduction of specific functional groups can modulate the inflammatory response, potentially making these compounds suitable for therapeutic applications in inflammatory diseases.
Mechanistic Insights
Molecular docking studies have provided insights into the binding affinities of these compounds to various biological targets. For example, one study revealed that a related compound had a binding energy of -7.3 Kcal/mol to penicillin-binding protein PBPb, indicating strong interactions that could inhibit bacterial growth .
Properties
IUPAC Name |
1-(4-methoxybenzoyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-18-10-6-4-9(5-7-10)12(15)14-8-2-3-11(14)13(16)17/h4-7,11H,2-3,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAWBHSLAXRYRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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